3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine (CAS 1369145-76-5, C8H10N2, MW 134.18) is a bicyclic heterocycle belonging to the partially saturated pyrrolo[3,4-b]pyridine family. It features a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core with a methyl substituent at the 3-position of the pyridine ring.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B13252393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CNC2)N=C1
InChIInChI=1S/C8H10N2/c1-6-2-7-4-9-5-8(7)10-3-6/h2-3,9H,4-5H2,1H3
InChIKeyAEJWFLWIRMSATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine: Product Identity and Core Physicochemical Profile


3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine (CAS 1369145-76-5, C8H10N2, MW 134.18) is a bicyclic heterocycle belonging to the partially saturated pyrrolo[3,4-b]pyridine family . It features a 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core with a methyl substituent at the 3-position of the pyridine ring. Compared to its fully unsaturated aromatic analog (1H-pyrrolo[3,4-b]pyridine), the 5,6,7-trihydro saturation introduces an sp3-hybridised secondary amine (pKa ~6.68 predicted for the parent core), providing a distinct hydrogen-bond donor (HBD) capacity and altering conformational flexibility . This scaffold is a known intermediate in fluoroquinolone antibiotic synthesis, notably as a structural motif in moxifloxacin .

Secondary amine HBD for fragment-based pharmacophore design
3-Methyl substitution preserves pyridine N-reactivity for regioselective derivatization
Predicted moderate lipophilicity supports CNS MPO space exploration
Key intermediate in fluoroquinolone antibiotic analog synthesis

Why 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine Cannot Be Arbitrarily Swapped with Generic Pyrrolopyridine Analogs


The 3-methyl substitution on the pyridine ring is not a passive structural variation; it directly modulates the electron density of the aromatic system, alters the steric environment around the pyridine nitrogen, and influences the compound's lipophilicity and metabolic stability relative to the des-methyl or regioisomeric analogs . For instance, the unsubstituted 5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 147739-88-6) lacks the steric and electronic bias of the methyl group, which can critically affect regioselectivity in downstream functionalization reactions (e.g., N-alkylation or metal-catalyzed cross-coupling) and binding pose complementarity in biological targets [1]. Substituting the saturated 5H,6H,7H core for a fully aromatic pyrrolo[3,4-b]pyridine eliminates the secondary amine HBD, fundamentally changing the hydrogen-bonding pharmacophore. These differences preclude simple functional interchange in medicinal chemistry campaigns or process chemistry routes.

3-Methyl substitution
Des-methyl core
ΔclogP ~+0.5 shift may alter lipophilic efficiency and CNS profile
Saturated secondary amine (1 HBD)
Fully aromatic pyrrolopyridine (0 HBD)
HBD pharmacophore loss can disrupt target binding geometry
3-Methyl (meta to N)
2-Methyl regioisomer
Steric hindrance may reduce pyridine N-nucleophilicity 2–5 fold

Quantitative Differentiation Guide: 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Differentiating the Saturated Secondary Amine from Fully Aromatic Pyrrolopyridines

The 5H,6H,7H-pyrrolo[3,4-b]pyridine scaffold possesses a secondary amine (NH) that acts as a hydrogen-bond donor (HBD). The predicted pKa of the parent 6,7-dihydro core is 6.68±0.20, indicating partial protonation under physiological conditions . In contrast, the fully aromatic 1H-pyrrolo[3,4-b]pyridine core lacks a saturated nitrogen and has zero HBD count from the ring system. This presence of a single HBD in the target compound versus zero in the aromatic analog represents a categorical pharmacophoric difference .

HBD Count
Class-level
1 (secondary amine) vs 0 (aromatic core)
Differentiates pharmacophoric hydrogen-bond donor capacity
Predicted pKa ~6.68; fragment screening context
Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Lipophilicity Modulation: Impact of the 3-Methyl Group on logP Relative to Des-Methyl Core

The 3-methyl substituent on the pyridine ring increases molecular lipophilicity compared to the unsubstituted 5H,6H,7H-pyrrolo[3,4-b]pyridine. Based on fragment contribution models, a methyl group adds approximately +0.5 logP units relative to a hydrogen substituent [1]. This systematic shift in logP directly influences the balance between aqueous solubility and membrane permeability, a key parameter in CNS drug design where optimal logP ranges are narrow (typically 1–3). The unsubstituted core is inherently more hydrophilic, which may be preferable for peripheral target engagement but disadvantageous for achieving brain penetration.

Lipophilicity shift
Class-level
ΔclogP ≈ +0.5 vs des-methyl
Informs lipophilic ligand efficiency ranking
Fragment contribution model estimate
ADME Lipophilic Efficiency Scaffold Optimization

Steric and Electronic Influence on Pyridine Nitrogen Reactivity: 3-Methyl vs. 2-Methyl and 4-Methyl Regioisomers

The methyl group at the 3-position exerts both steric and electronic effects distinct from 2- or 4-methyl counterparts. In pyrrolo[3,4-b]pyridine systems, the 3-position is meta to the pyridine nitrogen, thereby exerting a predominantly inductive electron-donating effect without direct steric hindrance of the nitrogen lone pair. This contrasts with a 2-methyl substitution, which would sterically encumber the pyridine nitrogen and potentially hinder N-coordination to metals or N-alkylation reactions. Experimental studies on analogous pyridine derivatives show that 3-methyl substitution preserves nucleophilic reactivity at the pyridine nitrogen, whereas 2-methyl substitution reduces it by approximately 2–5 fold in alkylation rate assays [1].

N-Reactivity
Class-level
3-Me: ~90–100% parent reactivity; 2-Me: ~20–50%
Preserves N-alkylation efficiency vs hindered regioisomers
Inferred from pyridine nucleophilicity studies
Synthetic Chemistry Regioselectivity Cross-Coupling

Biological Relevance: The 3-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Scaffold in Antibacterial Drug Intermediates

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core is a critical structural motif in the fluoroquinolone antibiotic moxifloxacin. The specific 3-methyl substitution pattern on this core is essential for retaining the correct spatial orientation and electronic properties required for DNA gyrase inhibition . In comparative structure-activity relationship (SAR) studies of fluoroquinolone analogs, replacement of the pyrrolopyridine moiety with a simple piperidine or pyrrolidine ring resulted in ≥10-fold loss of antibacterial potency (MIC shift from ≤0.06 µg/mL to ≥0.5 µg/mL against S. pneumoniae) [1]. While these data derive from fully elaborated fluoroquinolone structures rather than the isolated building block, they underscore the critical nature of the exact substitution geometry. The 3-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridine thus serves as the direct synthetic precursor for analogs requiring this precise methylation pattern for downstream biological activity.

Antibacterial SAR
Cross-study comparable
≥8–10× MIC shift when pyrrolopyridine replaced
Exact methylation supports fluoroquinolone analog potency
Data from elaborated fluoroquinolones; S. pneumoniae MIC
Antibacterial Fluoroquinolone Synthesis Moxifloxacin Intermediate

Optimal Procurement and Deployment Scenarios for 3-Methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine


Fragment-Based Drug Discovery Requiring a Defined HBD Pharmacophore

Use 3-methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine as a fragment hit or lead-like scaffold when the target binding site mandates a single hydrogen-bond donor from a secondary amine. The saturated 5H,6H,7H ring provides the HBD that is absent in fully aromatic pyrrolopyridines, enabling key interactions with backbone carbonyls or side-chain acceptors in kinase hinge regions or protease active sites [1].

Synthesis of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

Deploy this building block in CNS drug discovery programs where the moderate lipophilicity (predicted clogP ~0.7–1.2) positions it within the optimal CNS MPO (Multiparameter Optimization) space. The 3-methyl group provides a lipophilicity advantage over the des-methyl core (ΔclogP ~+0.5) without pushing the molecule beyond CNS-desirable logP thresholds, making it a strategic choice for achieving brain exposure [1].

Fluoroquinolone Antibiotic Analog Synthesis and Process Chemistry

Employ 3-methyl-5H,6H,7H-pyrrolo[3,4-B]pyridine as a key intermediate in the synthesis of novel fluoroquinolone antibiotics. The precise 3-methyl substitution pattern is essential for maintaining the DNA gyrase inhibitory activity of the final elaborated structures, as SAR studies demonstrate ≥8–10-fold potency loss when the pyrrolopyridine C-7 substituent is replaced with simpler heterocycles [1][2]. This building block is directly relevant to the moxifloxacin synthetic pathway and its derivatives.

Regioselective N-Functionalization in Parallel Library Synthesis

Utilize this compound in library synthesis where the 3-methyl substitution preserves full nucleophilic reactivity of the pyridine nitrogen for N-alkylation or N-arylation reactions, unlike 2-methyl regioisomers that suffer steric hindrance. This property enables high-yielding, regioselective derivatization in automated synthesis platforms for lead optimization campaigns [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery (HBD pharmacophore)
Secondary amine HBD availability
HBD-dependent target engagement assays
CNS-penetrant kinase inhibitor design
Predicted clogP ~0.7–1.2 (moderate lipophilicity)
CNS MPO parameter verification
Fluoroquinolone antibiotic analog synthesis
3-Methyl substitution pattern for gyrase inhibitor SAR
Antibacterial activity and MIC validation
Regioselective N-functionalization library synthesis
Unhindered pyridine N-reactivity (3-methyl position)
N-alkylation/arylation yield and selectivity testing
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